3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 2-fluorobenzaldehyde and phenylhydrazine under acidic conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but has different structural properties.
Fluorine compounds: Share the presence of fluorine but differ in their overall structure and reactivity.
Uniqueness
3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring with sulfanyl, fluorophenyl, and phenyl groups
Properties
Molecular Formula |
C23H20FN3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-5-(2-fluorophenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H20FN3S/c1-16-12-13-17(2)18(14-16)15-28-23-26-25-22(20-10-6-7-11-21(20)24)27(23)19-8-4-3-5-9-19/h3-14H,15H2,1-2H3 |
InChI Key |
QGZWZFLZOLWWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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